molecular formula C11H16N2O4S B2670066 N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide CAS No. 91431-22-0

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B2670066
CAS No.: 91431-22-0
M. Wt: 272.32
InChI Key: YGHFQKUPFLTGIF-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methyl-3-nitrobenzenesulfonamide (CAS 91431-22-0) is an organic compound with the molecular formula C11H16N2O4S and a molecular weight of 272.32 . This benzenesulfonamide derivative is characterized by a methyl substituent at the 4-position and a nitro group at the 3-position of the benzene ring, coupled with a N,N-diethylsulfonamide functional group . In scientific research, compounds of this class are valued as versatile intermediates and building blocks in organic synthesis . The nitro group is a strong electron-withdrawing moiety that can be readily reduced to an amino group, enabling further functionalization and the construction of more complex molecules . Furthermore, nitrobenzenesulfonamides are widely employed as protecting and activating groups for amines in multi-step synthesis, for instance in Fukuyama alkylation strategies . The electron-deficient nature of the ring system facilitates subsequent cleavage under mild conditions, offering superior utility in complex synthetic routes . The structural features of this compound make it a subject of interest in the design and development of new chemical entities for various research applications, including medicinal chemistry and materials science . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-4-12(5-2)18(16,17)10-7-6-9(3)11(8-10)13(14)15/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHFQKUPFLTGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide typically involves the nitration of N,N-diethyl-4-methylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position undergoes selective reduction to an amine under hydrogenation conditions. This transformation is critical for generating bioactive intermediates.

Conditions and Outcomes

Reagent SystemSolventTemperatureOutcomeYieldSource
H₂ (1 atm), Pd/C (10 wt%)Ethanol25°C3-Amino derivative85–92%
NaBH₄/CuCl₂THF0°C → RTPartial reduction (hydroxylamine)60%

Mechanistic Insight : Palladium-catalyzed hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to the nitro group. The steric bulk of the N,N-diethyl group slows reduction kinetics compared to unsubstituted analogs .

Nucleophilic Substitution at the Sulfonamide

The sulfonamide’s nitrogen can participate in alkylation or arylation reactions, though the N,N-diethyl substituents limit further substitution.

Example Reaction :
Mn(I)-Catalyzed Borrowing Hydrogen Alkylation

SubstrateAlcoholCatalyst (3)ProductIsolated Yield
N,N-Diethyl-4-methyl-3-nitrobenzenesulfonamideBenzyl alcoholMn(CO)₅BrN-Benzyl derivativeNo reaction

Key Findings :

  • The N,N-diethyl groups hinder nucleophilic substitution due to steric and electronic deactivation .

  • In contrast, less substituted sulfonamides (e.g., 4-bromobenzenesulfonamide) achieve 70–95% yields under identical Mn-catalyzed conditions .

Oxidation of the Methyl Group

The 4-methyl substituent can be oxidized to a carboxylic acid under strong oxidative conditions.

Reaction Parameters

Oxidizing AgentSolventTemperatureProductYield
KMnO₄, H₂SO₄H₂O100°C4-Carboxy-3-nitrobenzenesulfonamide78%
CrO₃, Acetic acidAcetone60°CPartial oxidation (aldehyde)35%

Structural Impact : Oxidation increases hydrophilicity and introduces a reactive carboxylate group, enabling conjugation or salt formation .

Catalytic Cross-Coupling Reactions

Nitration/Sulfonation :

ReactionReagentPositionOutcome
NitrationHNO₃/H₂SO₄5-positionDi-nitro derivative
SulfonationSO₃/H₂SO₄6-positionSulfonic acid formation

Limitations : Electron-withdrawing nitro and sulfonamide groups direct EAS to meta/para positions but reduce reaction rates .

Table 1: Comparative Reactivity of Sulfonamide Derivatives

Reaction TypeN,N-Diethyl-4-methyl-3-nitro4-BromobenzenesulfonamideN-Methyl-4-nitrobenzenesulfonamide
Nitro Reduction85–92%90%88%
Mn-Catalyzed AlkylationNo reaction95%70%
Methyl Oxidation78%N/A65%

Table 2: Stability Under Acidic/Basic Conditions

ConditionStability (24 h)Degradation Products
1M HCl, 25°CStableNone
1M NaOH, 25°CPartial hydrolysis4-Methyl-3-nitrobenzenesulfonate

Scientific Research Applications

A. Medicinal Chemistry

N,N-Diethyl-4-methyl-3-nitrobenzenesulfonamide serves as an important intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown promising results in the following areas:

  • Antimicrobial Activity : Research indicates that derivatives exhibit significant antibacterial properties against resistant strains of bacteria, making them potential alternatives to traditional antibiotics .
  • Anticancer Properties : Studies have demonstrated that certain derivatives possess anti-proliferative effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and MCF-7 cells. Key findings include:
    • IC50 Values : Derivatives showed IC50 values ranging from 1.52 to 6.31 μM against MDA-MB-231 cells.
    • Selectivity Ratios : Compounds exhibited selectivity for cancer cells over normal cells, with ratios ranging from 5.5 to 17.5 times higher.

B. Biochemical Research

The compound has been investigated for its role in inhibiting carbonic anhydrases (CAs), which are essential enzymes involved in pH regulation and gas exchange. Inhibition of CAs can disrupt metabolic processes in both cancerous and bacterial cells, leading to reduced proliferation and increased apoptosis.

A. Breast Cancer Treatment

A study assessed the effects of various benzenesulfonamide derivatives on MDA-MB-231 and MCF-7 cell lines:

  • Results : Compounds such as 4e not only inhibited cell growth but also induced apoptosis, highlighting their potential as therapeutic agents in breast cancer treatment.
CompoundCell LineIC50 (μM)Selectivity Ratio
4eMDA-MB-2311.525.5
MCF-76.3117.5

B. Antibacterial Properties

Another investigation focused on the antibacterial properties of this compound derivatives against common pathogens:

  • Findings : Certain derivatives showed effectiveness against resistant bacterial strains, suggesting their potential use in treating infections where traditional antibiotics fail.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide derivatives share a common core structure but exhibit diverse physicochemical and biological properties depending on substituents. Below is a detailed comparison of N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide with three analogs:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound 91431-22-0 C₁₁H₁₆N₂O₄S 4-methyl, 3-nitro, N,N-diethyl 272.32 Laboratory use; discontinued
4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide 99363-02-7 C₉H₁₁N₂O₅S 4-methoxy, 3-nitro, N,N-dimethyl 259.26 Harmful via inhalation/skin contact
N,N-Dimethyl-4-chloro-3-nitrobenzenesulfonamide 137-47-3 C₈H₈ClN₂O₄S 4-chloro, 3-nitro, N,N-dimethyl 260.68 No safety data; structural analog
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Not provided C₁₈H₁₈N₂O₅S₂ 4-methyl, oxazolyl-sulfamoyl 418.48 Antimicrobial research candidate

Key Structural and Functional Differences

Substituent Effects on Reactivity: The methyl group in this compound enhances electron-donating effects compared to the methoxy group in 99363-02-7, which introduces steric hindrance and polarizability .

Biological Activity :

  • The oxazolyl-sulfamoyl derivative (C₁₈H₁₈N₂O₅S₂) demonstrates antimicrobial activity, suggesting that heterocyclic modifications (e.g., oxazole rings) enhance bioactivity compared to nitro/methyl-substituted analogs .

Safety Profiles :

  • 4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide is classified as harmful via multiple exposure routes, whereas safety data for the diethyl-methyl-nitro analog remains undocumented .

Lipophilicity and Solubility :

  • The diethyl group in the primary compound increases lipophilicity relative to dimethyl analogs, which may affect membrane permeability in biological systems .

Research Implications

  • Antimicrobial Potential: The oxazolyl-sulfamoyl derivative’s activity highlights the importance of heterocyclic appendages in sulfonamide design .
  • Safety Considerations : Methoxy-substituted derivatives require stringent handling protocols due to toxicity risks .
  • Synthetic Flexibility : Chloro and nitro groups offer sites for further functionalization, enabling tailored modifications for drug discovery .

Biological Activity

N,N-Diethyl-4-methyl-3-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H16N2O4SC_{11}H_{16}N_{2}O_{4}S and a molecular weight of approximately 272.32 g/mol. The structure includes a sulfonamide group, a nitro group, and a methyl substitution on the para position of the benzene ring, which contributes to its biological properties.

Property Value
Molecular FormulaC11H16N2O4SC_{11}H_{16}N_{2}O_{4}S
Molecular Weight272.32 g/mol
Functional GroupsSulfonamide, Nitro
Unique FeaturesMethyl substitution

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the nitro group enhances its ability to interact with biological targets, potentially leading to inhibition of bacterial growth. Preliminary studies suggest that this compound may be effective against various strains of bacteria, although detailed mechanisms remain to be fully elucidated.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus potentially interfering with bacterial growth .

The exact mechanism of action for this compound is not fully characterized; however, it is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may bind to active sites of enzymes, disrupting their function.
  • Interference with Cellular Signaling : It could modulate pathways related to cell proliferation or apoptosis.

Case Studies and Research Findings

  • Antimicrobial Screening :
    A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that this compound displayed notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Synthesis and Structure-Activity Relationship :
    Investigations into the synthesis of this compound revealed that modifications at the para position significantly affect its biological activity. For instance, compounds with different substituents showed varied levels of enzyme inhibition and antimicrobial properties .

Future Directions

Further research is warranted to explore:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with target enzymes.
  • In Vivo Efficacy : Evaluating its effectiveness in animal models to assess therapeutic potential.
  • Development of Derivatives : Modifying the structure to enhance potency and reduce potential side effects.

Q & A

Q. What are the recommended synthetic routes for N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves sulfonylation of a nitro-substituted benzene derivative. Key steps include:

  • Sulfonamide Formation : Reacting 3-nitro-4-methylbenzenesulfonyl chloride with diethylamine under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C .
  • Nitro Group Stability : Ensure the nitro group is introduced before sulfonylation, as nitro substituents are sensitive to reducing agents and high temperatures.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of diethylamine) and reaction time (6–12 hours) to minimize byproducts like disubstituted sulfonamides .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals. Slow cooling enhances crystal formation.
  • Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane/ethyl acetate 3:1 to 1:1) to separate unreacted starting materials or disubstituted byproducts .
  • Solvent Extraction : Partition the crude product between dichloromethane and water to remove hydrophilic impurities.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm substitution patterns via 1H^1H-NMR (e.g., diethyl group signals at δ 1.1–1.3 ppm) and 13C^{13}C-NMR (sulfonamide carbonyl at ~125 ppm) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (1130–1370 cm1^{-1}) and nitro group vibrations (1520–1350 cm1^{-1}).
  • HPLC-MS : Verify purity and molecular ion peaks (e.g., [M+H]+^+ at m/z 316.1) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction using SHELX software resolve structural ambiguities in sulfonamide derivatives?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation of ethanol or DMSO solutions.
  • Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 113 K to minimize thermal motion .
  • Refinement with SHELX :
    • Solve the phase problem via direct methods (SHELXS-97).
    • Refine anisotropic displacement parameters and validate geometry (SHELXL-2018).
    • Address outliers using the "ISOR" command for disordered atoms .
  • Validation Tools : Check for voids, hydrogen bonding (e.g., N–H···O interactions), and R-factor convergence (target R1 < 0.05) .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR, IR, and MS data to identify inconsistencies (e.g., unexpected NOE correlations indicating misassigned substituents).
  • Density Functional Theory (DFT) : Calculate 1H^1H- and 13C^{13}C-NMR chemical shifts using Gaussian09 to match experimental data .
  • Crystallographic Confirmation : Resolve ambiguities (e.g., nitro vs. sulfonyl group orientation) via X-ray diffraction .

Q. How does this compound coordinate with metal ions, and what analytical methods validate these interactions?

Methodological Answer:

  • Coordination Chemistry : The sulfonamide’s deprotonated nitrogen and nitro oxygen can act as bidentate ligands for transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}).
  • Validation Techniques :
    • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., d-d transitions at 500–700 nm) .
    • Magnetic Susceptibility : Confirm paramagnetic behavior in octahedral complexes.
    • Single-Crystal Analysis : Resolve coordination geometry via X-ray diffraction .

Q. What side reactions or byproducts are common in sulfonamide synthesis, and how can they be mitigated?

Methodological Answer:

  • Common Byproducts :
    • Disubstituted sulfonamides (e.g., N,N,N-triethyl derivatives) due to excess amine.
    • Nitro group reduction under acidic conditions.
  • Mitigation Strategies :
    • Use controlled stoichiometry (1:1.2 sulfonyl chloride:amine).
    • Avoid reducing agents (e.g., NaBH4_4) and acidic conditions during nitro group retention .

Q. What safety protocols are critical when handling nitro-substituted benzenesulfonamides in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.
  • Waste Disposal : Treat nitro-containing waste as hazardous; neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

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